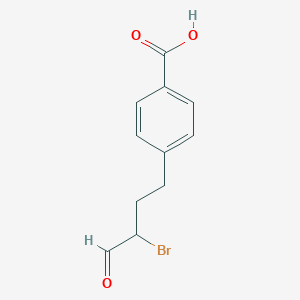![molecular formula C11H12N6 B14419988 N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine CAS No. 83366-39-6](/img/structure/B14419988.png)
N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be introduced via an oxidative annulation involving anilines and aryl ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrazine hydrate or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrazine hydrate in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N~4~-Methyl-N~4~-(3-methyl-1H-indazol-6-yl)-N~2~-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
- N~4~-(3-methyl-1H-indazol-6-yl)-N~2~-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
Uniqueness
N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is unique due to its specific diazenyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
CAS No. |
83366-39-6 |
|---|---|
Molecular Formula |
C11H12N6 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-N-methyl-5-phenyldiazenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H12N6/c1-13-11-9(10(12)14-7-15-11)17-16-8-5-3-2-4-6-8/h2-7H,1H3,(H3,12,13,14,15) |
InChI Key |
FAIZUDRMWIINHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC(=C1N=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
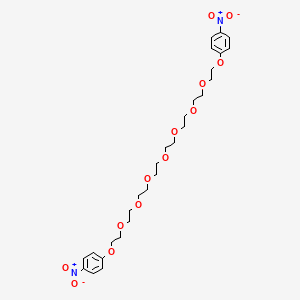
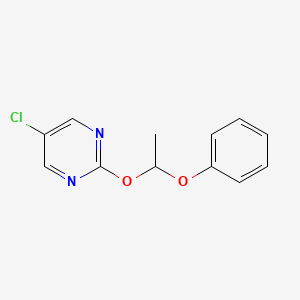
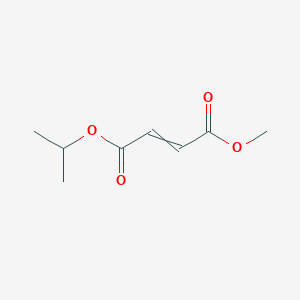
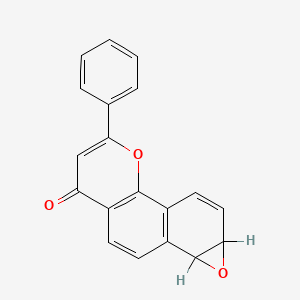
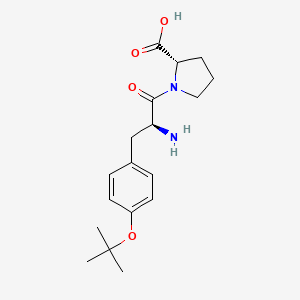
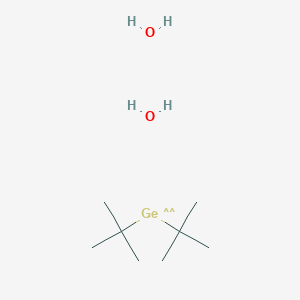
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
